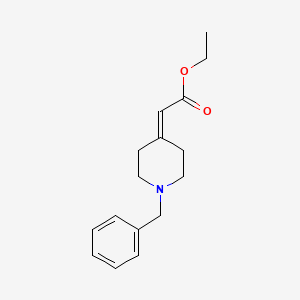

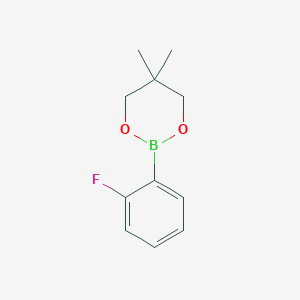

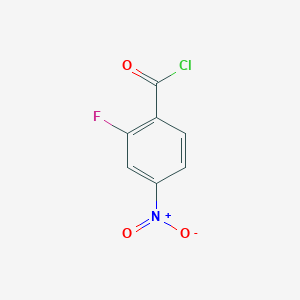

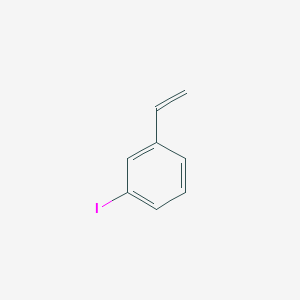

1-Ethenyl-3-iodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Homogeneous Catalytic Carbonylation

1-Ethenyl-3-iodobenzene (iodoarenes) serves as a substrate in palladium-catalyzed aminocarbonylation reactions, facilitating the high-yield synthesis of Weinreb amides. This process demonstrates chemoselectivity, producing Weinreb amides as pure products under specific conditions, showcasing its utility in synthesizing complex organic compounds (Takács, Petz, & Kollár, 2010).

Palladium-mediated Coupling

It plays a critical role in the development of novel palladium-mediated coupling methods for synthesizing benzo[b]thiophenes, which are crucial intermediates for creating tubulin binding agents. This approach highlights its importance in drug discovery and development (Flynn, Verdier-Pinard, & Hamel, 2001).

Methanol to Hydrocarbons Conversion

In the conversion of methanol to hydrocarbons over zeolite H-ZSM-5, the study of olefinic species reveals the mechanistic intricacies of catalyst deactivation and product formation, indicating its potential in refining and petrochemical applications (Bjørgen et al., 2007).

Theoretical Studies

Theoretical studies on ethylbenzenium ions, including 1-Ethenyl-3-iodobenzene, help elucidate mechanisms for ethene splitting and pi complex formation, contributing to a deeper understanding of chemical reactions at the molecular level (Kolboe, Svelle, & Arstad, 2009).

Safety And Hazards

特性

IUPAC Name |

1-ethenyl-3-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7I/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENCBLICVDCSAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446115 |

Source

|

| Record name | 1-ethenyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethenyl-3-iodobenzene | |

CAS RN |

4840-92-0 |

Source

|

| Record name | 1-ethenyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。